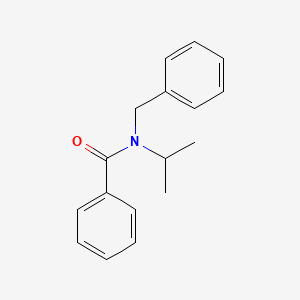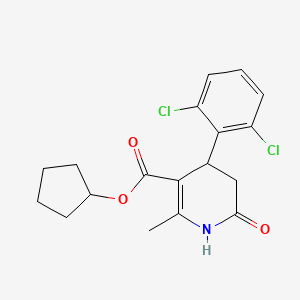![molecular formula C21H20N4O3 B5561476 3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)
3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Typically, structures of such compounds are determined by techniques such as IR spectroscopy, 1H NMR, and HRMS . Unfortunately, the specific structural details for this compound are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its boiling point, density, solubility, pKa, and others. These properties are determined by the compound’s molecular structure and the interactions between its atoms. The specific physical and chemical properties for this compound are not available in the literature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridine and benzoic acid derivatives with pyrazole moieties, closely related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic mediums. The evaluation was performed using electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss measurement. These derivatives showed good inhibition efficiency dependent on inhibitor concentration, with the benzoic acid derivative displaying higher efficiency possibly due to stronger bonding to the metal surface induced by electronic resonance between the amino and carboxyl groups. This suggests potential applications of similar compounds in corrosion protection strategies for metals (El Hajjaji et al., 2018).
Liquid Crystalline Materials
Research has explored the liquid crystalline properties of pyridine-based derivatives and their complexes with benzoic acids, indicating potential applications in designing new liquid crystal materials. The study of hydrogen-bonded liquid crystal complexes consisting of pyridyl azo derivatives and substituted benzoic acids revealed mesomorphic behavior, showcasing the capability of these compounds to form liquid crystalline phases. This opens avenues for their use in electronic displays and optical devices where liquid crystalline properties are crucial (Naoum et al., 2008).
Supramolecular Chemistry
The compound and its derivatives find applications in supramolecular chemistry, as seen in the structural landscape exploration of benzoic acid and pyridine cocrystals. The acid-pyridine heterosynthon, a molecular module, probes the structural landscape of these cocrystals, which are high-energy structures. This highlights the compound's role in understanding molecular interactions and designing novel supramolecular structures (Dubey & Desiraju, 2014).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This typically involves binding to specific receptors or enzymes, or altering the behavior of cells in some way. The mechanism of action for this specific compound is not provided in the available literature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This can include toxicity, flammability, environmental impact, and other factors. The safety and hazards for this specific compound are not provided in the available literature .
Propiedades
IUPAC Name |
3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(19-12-18(23-24-19)17-8-1-2-9-22-17)25-10-4-7-16(13-25)14-5-3-6-15(11-14)21(27)28/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,23,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANXIHWURORGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=N3)C4=CC(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidin-3-yl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)
![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)

![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5561471.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)